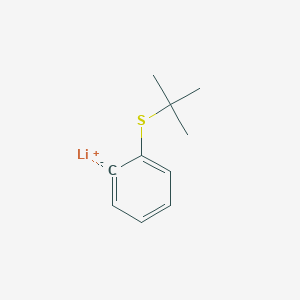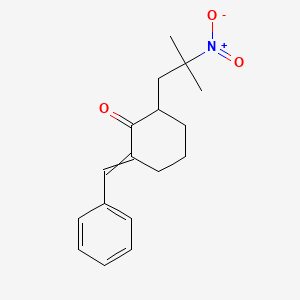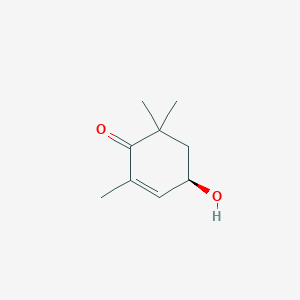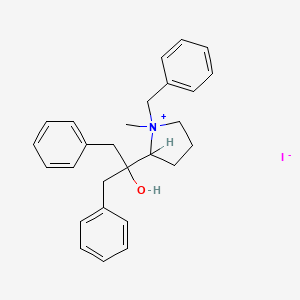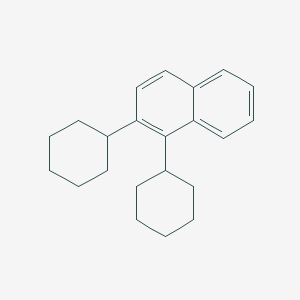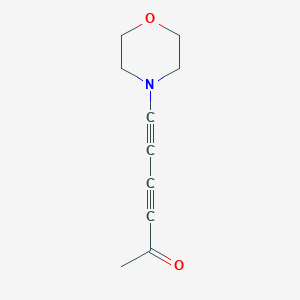
6-Morpholin-4-ylhexa-3,5-diyn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Morpholin-4-ylhexa-3,5-diyn-2-one is a chemical compound characterized by the presence of a morpholine ring attached to a hexa-3,5-diyn-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholin-4-ylhexa-3,5-diyn-2-one typically involves the reaction of morpholine with hexa-3,5-diyn-2-one under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed synthetic routes and reaction conditions can be found in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
6-Morpholin-4-ylhexa-3,5-diyn-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The morpholine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to the formation of substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
6-Morpholin-4-ylhexa-3,5-diyn-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-Morpholin-4-ylhexa-3,5-diyn-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-morpholino-s-triazine: Known for its antitumor properties.
Hexamethylmelamine: Used clinically for treating certain cancers.
Hydroxymethylpentamethylmelamine: An active metabolite with significant biological activity.
Uniqueness
6-Morpholin-4-ylhexa-3,5-diyn-2-one is unique due to its specific structural features, which differentiate it from other similar compounds.
Propiedades
Número CAS |
80487-55-4 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
6-morpholin-4-ylhexa-3,5-diyn-2-one |
InChI |
InChI=1S/C10H11NO2/c1-10(12)4-2-3-5-11-6-8-13-9-7-11/h6-9H2,1H3 |
Clave InChI |
PQSCQJYZZTYSNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C#CC#CN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride](/img/structure/B14431888.png)
![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)

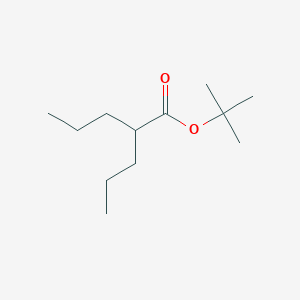
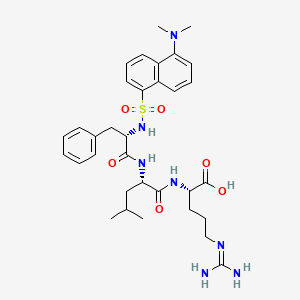

![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)
